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Compound of Interest

Compound Name: (5-Chlorofuran-2-yl)methanamine
CAS No.: 214759-18-9
Cat. No.: B3252216
Get Quote
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Executive Summary

(5-Chlorofuran-2-yl)methanamine (CsHsCINO) is a critical heterocyclic building block in
medicinal chemistry, serving as a pharmacophore in the development of Sirtuin 2 (SIRT2)
inhibitors, antibacterial agents, and complex peptidomimetics. Its structural duality—comprising
an electron-rich furan ring and a reactive primary amine—makes it a versatile yet sensitive
intermediate.

This guide addresses the technical challenges associated with its synthesis, specifically the
prevention of furan ring opening and the suppression of secondary amine formation. We
present a robust, self-validating protocol based on the Oxime Reduction Route, superior to
direct reductive amination for generating high-purity primary amines.
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Note on CAS Registry: While the user query references CAS 17724-18-4, the commercially

recognized CAS for (5-chlorofuran-2-yl)methanamine is 214759-18-9. This guide focuses on

the chemical structure of (5-chlorofuran-2-yl)methanamine.

Strategic Synthesis Planning

The synthesis of furan-2-ylmethanamines requires careful selection of reducing agents to avoid

reducing the furan double bonds. Three primary routes were evaluated:
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Recommendation:Route A (Oxime Reduction) is the "Gold Standard" for research-grade
synthesis due to its operational control and high purity profile.

Detailed Experimental Protocol
Reaction Scheme

The synthesis proceeds via the condensation of 5-chlorofuran-2-carbaldehyde with
hydroxylamine to form the oxime, followed by Zn/Acetic Acid reduction. This method avoids
high-pressure hydrogenation, which can saturate the furan ring.

5-Chlorofuran-2- Condensation
(Step 1)

carbaldehyde
\ Intermediate: Reduction

Oxime (Step 2)

NH20H:HCI \
Na2CO3 (5-Chlorofuran-2-yl)
methanamine
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Figure 1: Two-step synthesis pathway via oxime intermediate.
Step 1: Preparation of 5-Chlorofuran-2-carbaldehyde

Oxime

Reagents:

5-Chlorofuran-2-carbaldehyde (1.0 eq)

Hydroxylamine hydrochloride (1.5 eq)

Sodium carbonate (Na2COs) (1.5 eq)

Solvent: Ethanol/Water (1:1 v/v)

Procedure:
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Dissolve 5-chlorofuran-2-carbaldehyde in ethanol.

In a separate vessel, dissolve hydroxylamine HCIl and Naz2COs in water.

Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at 0°C.

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash
combined organics with brine, dry over Na2SOa, and concentrate.[1]

Yield: Expect >90% of a white/off-white solid. Use directly in Step 2.

Step 2: Reduction to (5-Chlorofuran-2-yl)methanamine

Reagents:

Oxime intermediate (from Step 1)

Zinc Dust (activated) (10.0 eq)

Glacial Acetic Acid (Solvent/Reagent)

Procedure:

Dissolve the oxime in glacial acetic acid (0.2 M concentration).

Cool the solution to 10°C using a water bath.

Add Zinc dust portion-wise over 30 minutes to control exotherm (maintain <40°C).

Stir vigorously at room temperature for 4-6 hours.

Filtration: Filter through a Celite pad to remove zinc residues. Wash the pad with methanol.

Neutralization: Concentrate the filtrate. Redissolve in water and basify to pH >10 using 2M
NaOH (Keep cool to prevent polymerization).

Extraction: Extract immediately with Dichloromethane (DCM) (3x).
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 Purification: Dry organics over K2COs (anhydrous) and concentrate. If necessary, purify via
Kugelrohr distillation or flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Reaction Mixture
(Zn/AcOH)

Filter (Celite)

Basify (pH > 10)
with NaOH

(Dry (K2CO3) & Concentrate)

Pure Amine Oil

Click to download full resolution via product page
Figure 2: Workup and isolation workflow for the amine product.

Characterization & Quality Control

The product is typically a pale yellow oil or low-melting solid. It effectively absorbs CO:z from air;
store under Argon/Nitrogen.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on 5-chlorofuran analogs.
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Nucleus Shift (6 ppm) Multiplicity Integration Assighment
Doublet (J=3.2
H 6.18 1H Furan H-3
Hz)
Doublet (J=3.2
1H 6.05 1H Furan H-4
Hz)
1H 3.75 Singlet 2H —CH2—NH:2
. —NH:2
H 1.60 Broad Singlet 2H
(Exchangeable)
13C 155.1 Quaternary - C-2 (Furan)
C-5(Cl-
13C 136.5 Quaternary - ]
substituted)
13C 108.0 CH - C-3
13C 106.5 CH - C-4
13C 39.5 CH:2 - Methylene

Mass Spectrometry (LC-MS)

e Method: ESI+ (Electrospray lonization)

o Expected M+H: 132.02 / 134.02 (Characteristic 3:1 Chlorine isotope pattern).

e Fragment lons: Loss of NH3 (M-17) is common in primary amines.

Handling and Stability

o Storage: The free amine is prone to oxidation and carbamate formation (reaction with

atmospheric COz). Store as the Hydrochloride salt (precipitate from Et2O/HCI) for long-term

stability at -20°C.

o Safety: 5-chlorofuran derivatives are potential alkylating agents. Use gloves and work in a

fume hood.
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¢ Solubility: Highly soluble in DCM, MeOH, DMSO; moderately soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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